5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione
Description
5-Fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione is a fluorinated indole-dione derivative characterized by a 2,3-diketone indole core, a 3-hydroxypropylsulfanyl group at position 6, and a fluorine substituent at position 3.
Properties
IUPAC Name |
5-fluoro-6-(3-hydroxypropylsulfanyl)-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c12-7-4-6-8(13-11(16)10(6)15)5-9(7)17-3-1-2-14/h4-5,14H,1-3H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPUWFPAKADGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)SCCCO)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound categorized within the indole derivatives. This class of compounds is renowned for its diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article delves into the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant case studies.
The chemical structure of this compound includes a fluorine atom and a hydroxypropyl sulfanyl group, which are crucial for its biological interactions. The synthesis typically involves Fischer indole synthesis and other organic reactions that allow for modifications of its functional groups to enhance biological efficacy .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signal transduction pathways that regulate cell growth and apoptosis.
The precise molecular pathways are still under investigation, but initial studies suggest significant interactions with key biological targets .
Anticancer Activity
Research indicates that indole derivatives exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by promoting oxidative stress and inhibiting cell proliferation .
| Compound | Type of Cancer | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Fluoro-6-(sulfanyl) Indole Derivative | Breast Cancer | 10 | Apoptosis induction |
| 5-Fluoro Indole Derivative | Leukemia | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings underscore the potential of this compound as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:
- Study on Anticancer Effects : A study reported that a related indole derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity of indole derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited promising MIC values against multi-drug resistant strains .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) group at position 6 is susceptible to oxidation and nucleophilic substitution.
Oxidation to Sulfoxide/Sulfone
The sulfanyl group can undergo oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives. For example:
-
Reaction :
(sulfoxide)
(sulfone)
Similar oxidation pathways are observed in 6-sulfonyl indoles, which show enhanced bioactivity in antimicrobial studies .
Nucleophilic Substitution
The thioether linkage may participate in nucleophilic displacement reactions. For instance, the 3-hydroxypropyl chain could be modified via alkylation or acylation.
Fluorine Substituent Interactions
The fluorine atom at position 5 influences electronic effects and may direct electrophilic substitution.
Electrophilic Aromatic Substitution
Fluorine’s electron-withdrawing nature deactivates the aromatic ring, favoring substitution at positions ortho/para to the fluorine. For example:
Fluorine Displacement
Under strong basic conditions, fluorine may be replaced by nucleophiles (e.g., -OH, -NH₂). This is less common in electron-deficient aromatic systems but feasible in activated intermediates .
Indole-2,3-dione Core Reactivity
The diketone moiety at positions 2 and 3 enables cyclization and condensation reactions.
Condensation with Amines
The diketone reacts with primary amines to form Schiff bases or thiosemicarbazones. For example:
Ring-Opening Reactions
Strong nucleophiles (e.g., hydroxylamine) can cleave the diketone ring to form open-chain derivatives.
Hydroxypropyl Side Chain Modifications
The 3-hydroxypropyl group offers opportunities for derivatization:
Esterification/Acylation
The hydroxyl group can react with acyl chlorides or anhydrides to form esters:
-
Reaction :
Ether Formation
Alkylation of the hydroxyl group produces ether derivatives, enhancing lipophilicity .
Data Table: Analogous Reactions in Indole Derivatives
Comparison with Similar Compounds
Indole-Dione Derivatives and Receptor Affinity
The indole-2,3-dione scaffold is a critical pharmacophore in receptor modulation. highlights that indoline-2,3-dione derivatives exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Kiσ2 = 42 nM, selectivity ratio >72). In contrast, benzoxazolone derivatives with similar substitution patterns show higher σ1 affinity (Kiσ1 = 2.6–30 nM) but lower σ2 selectivity. The additional carbonyl group in the indole-2,3-dione core is hypothesized to drive σ2 selectivity, while substituents like the 3-hydroxypropylsulfanyl and fluorine in the target compound may further modulate binding .
Table 1: Receptor Affinity of Indole-Dione Analogs
| Compound | Kiσ1 (nM) | Kiσ2 (nM) | Selectivity Ratio (σ2/σ1) |
|---|---|---|---|
| Benzoxazolone derivative | 2.6 | 73 | 28 |
| Indoline-2,3-dione | >844 | 42 | >72 |
| Target compound* | N/A | N/A | N/A |
*No direct data available; structural inferences suggest σ2 preference.
Halogen-Substituted Indole-Diones
describes 6-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione (CAS: 1167056-91-8), a structural analog with bromine and fluorine substituents. Fluorine, being smaller and electronegative, improves metabolic stability and may enhance dipole interactions in binding pockets. The hydroxypropylsulfanyl group in the target compound likely increases solubility compared to bromine’s lipophilic nature .
Table 2: Physicochemical Comparison of Halogenated Indole-Diones
| Compound | Substituents | LogP* | Solubility (Predicted) |
|---|---|---|---|
| 6-Bromo-7-fluoro-indole-2,3-dione | Br (C6), F (C7) | ~3.2 | Low (hydrophobic) |
| Target compound | F (C5), 3-HP-sulfanyl | ~1.8 | Moderate (polar group) |
*Estimated using fragment-based methods.
Sulfanyl-Linked Derivatives
Sulfanyl groups are common in bioactive compounds. describes isoindole-1,3-dione derivatives with aryl-sulfanyl groups (e.g., compound 2: 4-aminophenylsulfanyl). These compounds exhibit moderate σ1 affinity, while the nitro analog (electron-withdrawing substituent) may alter redox properties.
discusses 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid, where the sulfanyl group is linked to a carboxylic acid. The carboxymethyl group enhances acidity (pKa ~3–4), whereas the hydroxypropyl group in the target compound is less acidic (pKa ~14–15) but offers better solubility in physiological pH ranges .
Structural and Crystallographic Insights
These programs could resolve the compound’s conformation, particularly the orientation of the hydroxypropylsulfanyl chain and fluorine’s electronic effects on the indole core .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-fluoro-6-[(3-hydroxypropyl)sulfanyl]-2,3-dihydro-1H-indole-2,3-dione, and how can experimental design reduce optimization time?
- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. This approach minimizes trial-and-error by leveraging factorial designs or response surface methodologies, as demonstrated in chemical reaction optimization studies . Additionally, integrating quantum chemical calculations (e.g., density functional theory) with experimental data can predict reaction pathways and intermediates, accelerating synthesis design .
Q. How should researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques :
- NMR (¹H, ¹³C, 19F) to confirm substituent positions and sulfur bonding.
- FT-IR to validate the presence of carbonyl (C=O) and hydroxyl (-OH) groups.
- X-ray crystallography for definitive stereochemical assignment.
Cross-reference results with computational simulations (e.g., molecular docking) to resolve ambiguities in electronic or steric effects .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow chemical fume hood usage for synthesis and manipulation, and wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent exposure. Store in airtight containers under inert gas to avoid degradation, as recommended for structurally similar fluorinated indole derivatives .
Advanced Research Questions
Q. How can computational modeling improve the prediction of this compound’s reactivity in novel reaction systems?
- Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential intermediates and transition states. Couple this with machine learning to analyze experimental datasets and predict side reactions or byproducts. This integrated approach, validated in reaction design studies, reduces computational costs while enhancing accuracy .
Q. What strategies resolve contradictions in solubility and stability data observed across different solvent systems?
- Methodological Answer : Conduct solvent parameter screening (e.g., Hansen solubility parameters) to correlate polarity, hydrogen bonding, and dispersive interactions with observed stability. Use accelerated stability testing (e.g., thermal stress at 40–60°C) under controlled humidity to identify degradation pathways. Statistical analysis (e.g., principal component analysis) can isolate confounding variables in conflicting datasets .
Q. How does the 3-hydroxypropyl sulfanyl substituent influence biological activity compared to analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using derivatives with modified side chains (e.g., alkyl vs. aryl sulfanyl groups). Assess biological endpoints (e.g., enzyme inhibition, cytotoxicity) via in vitro assays. Computational molecular dynamics simulations can quantify binding affinity differences caused by the substituent’s hydrophilicity and steric bulk .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Optimize high-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18) and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). For scale-up, consider membrane separation technologies (e.g., nanofiltration) to enhance yield and purity, as applied in fuel engineering and particle technology .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic efficiencies for sulfanyl group functionalization?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent, catalyst batch) and perform kinetic profiling (e.g., turnover frequency calculations). Use X-ray absorption spectroscopy to verify catalyst oxidation states during reactions, as variations in active sites may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
